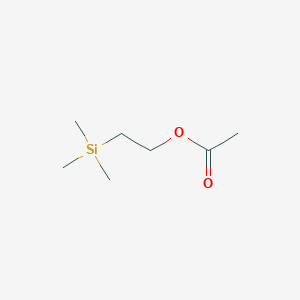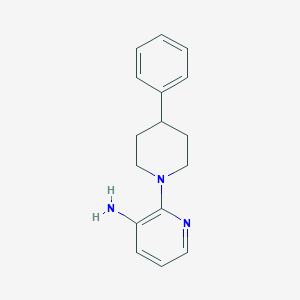
乙酸金(III)
描述
Gold(III) acetate, also known as auric acetate, is a chemical compound of gold and acetic acid . It is a yellow solid that decomposes at 170 °C to gold metal . This decomposition of gold(III) acetate has been studied as a pathway to produce gold nanoparticles as catalysts . It is used in solar energy technologies, petrochemical cracking and automotive catalysts, water treatment, plating, textiles, research, and in optic, laser, crystal, and glass applications .
Synthesis Analysis
Gold(III) acetate can be produced by the reaction of gold(III) hydroxide and glacial acetic acid . The reaction is as follows: Au(OH)3 + 3CH3COOH → Au(CH3COO)3 + 3H2O .
Molecular Structure Analysis
The molecular formula of Gold(III) acetate is Au(CH3COO)3 . The molecular weight is 374.10 g/mol .
Chemical Reactions Analysis
Gold(III) acetate reacts with 2-(p-tolyl)pyridine (tpy) in the presence of trifluoroacetic acid to form Au(CF3COO)2(tpy) .
Physical And Chemical Properties Analysis
Gold(III) acetate is a yellow solid that decomposes at 170 °C to gold metal . It is slightly soluble in water and slightly soluble in alkaline solutions .
科学研究应用
Synthesis of Gold Nanoparticles
Gold(III) acetate serves as a precursor for the synthesis of gold nanoparticles (AuNPs), which are crucial in nanotechnology. AuNPs synthesized from Gold(III) acetate have been used in biotechnology for biosensors, cell and tissue engineering, and medical imaging . The ability to control the size and shape of AuNPs during synthesis makes Gold(III) acetate a valuable resource in this field.
Solar Energy Technologies
In the realm of solar energy , Gold(III) acetate is utilized for its conductive properties. It plays a role in the development of high-efficiency solar cells, contributing to the advancement of renewable energy technologies .
Petrochemical Cracking
Gold(III) acetate is employed in petrochemical cracking processes. It acts as a catalyst, facilitating the breakdown of complex hydrocarbons into simpler molecules, which is a critical step in the production of fuels and other valuable chemicals .
Automotive Catalysts
In the automotive industry, Gold(III) acetate is used in the formulation of catalysts that aid in reducing harmful emissions. These catalysts are essential for meeting environmental regulations and promoting cleaner exhaust gases .
Water Treatment
Gold(III) acetate finds application in water treatment technologies. It helps in the development of advanced filtration and purification systems, ensuring access to clean and safe water .
Plating Technologies
The compound is also significant in plating technologies , where it’s used to deposit thin layers of gold onto various surfaces. This process is vital for both decorative and functional coatings, providing corrosion resistance and electrical conductivity .
Textile Industry
In textiles , Gold(III) acetate is explored for its antimicrobial properties when used to synthesize AuNPs. These nanoparticles can be applied to fibrous materials, creating fabrics with enhanced hygienic properties, which is particularly beneficial in healthcare settings .
Optics and Laser Technology
Lastly, Gold(III) acetate is instrumental in optics and laser technology . It contributes to the production of high-precision optical components and laser systems, which are pivotal in various scientific and industrial applications .
作用机制
Target of Action
Gold(III) acetate, also known as auric acetate, primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells and is often overexpressed in cancer cells .
Mode of Action
Gold(III) acetate interacts with its targets by forming bonds with the sulfur atoms present in the thiol groups of these proteins and enzymes . This interaction disrupts the normal function of these targets, leading to changes within the cell .
Biochemical Pathways
The disruption of TrxR and other thiol-rich proteins and enzymes leads to an increase in reactive oxygen species (ROS) within the cell . This increase in ROS can cause damage to various cellular components, leading to cell death . Additionally, gold complexes have been reported to elicit biochemical hallmarks of immunogenic cell death (ICD), acting as an ICD inducer .
Pharmacokinetics
It is known that gold complexes are generally reactive and unstable under physiological conditions due to intracellular redox reactions . The intracellular reduction of Au(III) to Au(I) has been observed .
Result of Action
The primary result of Gold(III) acetate’s action is the induction of cell death via the generation of ROS . This makes it a potential therapeutic agent for diseases such as cancer, where the goal is to selectively kill cancer cells .
Action Environment
Gold(III) acetate is a yellow solid that decomposes at 170 °C to gold metal . This decomposition has been studied as a pathway to produce gold nanoparticles as catalysts . It is slightly soluble in water and in alkaline solutions . Environmental factors such as temperature, pH, and the presence of other chemical species can influence the stability and efficacy of Gold(III) acetate .
安全和危害
属性
IUPAC Name |
gold(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCKNHQTLOBDDD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9AuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580364 | |
| Record name | Gold(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold(III) acetate | |
CAS RN |
15804-32-7 | |
| Record name | Gold(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





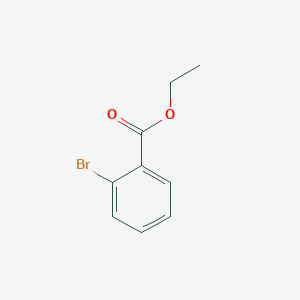
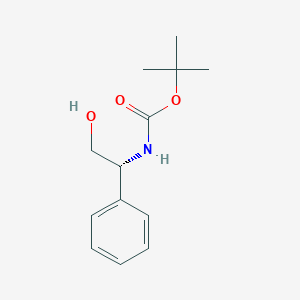


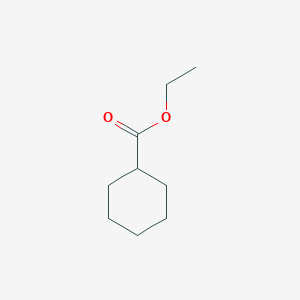
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)


